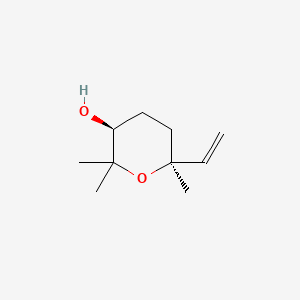

(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol

Description

(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol is a natural product found in Camellia sinensis, Citrus iyo, and other organisms with data available.

Structure

2D Structure

3D Structure

Properties

CAS No. |

22628-11-1 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol |

InChI |

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3/t8-,10+/m0/s1 |

InChI Key |

BCTBAGTXFYWYMW-WCBMZHEXSA-N |

Isomeric SMILES |

C[C@]1(CC[C@@H](C(O1)(C)C)O)C=C |

Canonical SMILES |

CC1(C(CCC(O1)(C)C=C)O)C |

Origin of Product |

United States |

Natural Occurrence and Distribution

(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol, also known as cis-pyranoid linalool (B1675412) oxide, has been identified as a component of the volatile organic compounds emitted by several plant species. Its natural distribution is closely linked to its precursor, linalool, a common metabolite in many flowering plants.

The presence of this compound has been documented in the following species:

Camellia sinensis (Tea Plant): this compound has been reported as a constituent of the aroma profile of tea. nih.gov The formation of linalool oxides, including the cis-pyranoid form, is a key factor in the development of the characteristic floral and sweet notes of certain teas. frontiersin.orgnih.gov

Citrus iyo : This citrus species is another confirmed source of this compound. nih.gov

Paullinia cupana (Guarana): Research on the floral scents of guarana has identified a (Z)-linalool oxide pyranoid as a component. While the exact stereochemistry was not specified as (3S,6S) in all publications, this finding points to its likely presence in the floral bouquet of this plant.

Table 1: Documented Natural Sources of this compound

| Plant Species | Common Name | Family |

|---|---|---|

| Camellia sinensis | Tea Plant | Theaceae |

| Citrus iyo | Iyo Mikan | Rutaceae |

| Paullinia cupana | Guarana | Sapindaceae |

Ecological Significance in Interspecies and Intraspecies Communication

As a semiochemical, (3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol plays a role in mediating interactions between different species (interspecies) and within the same species (intraspecies). Its function is primarily linked to plant-insect interactions, including pollination and defense against herbivores.

Biosynthesis and Enzymatic Pathways of 3s,6s 6 Ethenyl 2,2,6 Trimethyloxan 3 Ol

Proposed Biosynthetic Routes for Linalool (B1675412) Oxide Pyranoids

The biosynthesis of linalool oxide pyranoids, including the (3S,6S) stereoisomer, is believed to originate from the common monoterpene precursor, geranyl diphosphate (B83284) (GPP). nih.gov The pathway proceeds through key intermediates, primarily the acyclic monoterpene alcohol, linalool.

The critical steps in the proposed biosynthetic route are as follows:

Formation of Linalool: Terpene synthases (TPSs), a crucial class of enzymes, catalyze the conversion of GPP into specific linalool enantiomers. nih.gov For instance, in peach fruit, the PpTPS3 synthase is highly specific for producing S-(+)-linalool. nih.gov The stereochemistry of the initial linalool molecule is a determining factor for the final stereoisomer of the linalool oxide.

Epoxidation of Linalool: The next key transformation is the regioselective mono-epoxidation of the 6,7-double bond of linalool. mdpi.comresearchgate.net This reaction is catalyzed by cytochrome P450 enzymes (CYPs) and results in the formation of 6,7-epoxylinalool. nih.govresearchgate.net

Intramolecular Cyclization: The final step involves the intramolecular cyclization of the 6,7-epoxylinalool intermediate. mdpi.comresearchgate.net This acid-catalyzed ring-closure can result in the formation of two different heterocyclic structures: a five-membered tetrahydrofuran (B95107) ring (furanoid linalool oxides) or a six-membered tetrahydropyran (B127337) ring (pyranoid linalool oxides). mdpi.com The formation of pyranoid oxides, such as (3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol, occurs when the hydroxyl group at C-3 attacks the epoxide ring, leading to the formation of the tetrahydropyran structure. mdpi.comresearchgate.net The ratio of furanoid to pyranoid oxides can vary depending on the specific reaction conditions. For example, one-pot acid-catalyzed epoxidation and cyclization of linalool has been shown to yield furanoid and pyranoid oxides in an 82:18 ratio. mdpi.com

Enzymatic Transformations and Biocatalytic Synthesis

The synthesis of this compound is governed by a series of specific enzymatic reactions. Beyond the plant-based pathways, biocatalytic methods have been developed for the production of these valuable compounds.

Key enzymes and biocatalytic systems involved include:

Terpene Synthases (TPSs): These enzymes are fundamental for producing the linalool precursor. Different organisms express various TPS genes that yield specific linalool enantiomers. For example, Actinidia arguta (kiwifruit) expresses a linalool synthase (AaLS1) that produces only (S)-(+)-linalool. researchgate.net

Cytochrome P450 Monooxygenases (CYPs): These enzymes are responsible for the oxidation of linalool to 6,7-epoxylinalool, a critical step before cyclization. nih.gov This oxidation is a key point of metabolic regulation, converting volatile linalool into less volatile compounds. nih.gov

Hydrolases in Biotransformation: Industrial processes have been developed for the "natural" production of linalool oxides using enzymes. One such process involves the oxidation of linalool in the presence of hydrolases, such as lipases or proteases, and an oxidizing agent like hydrogen peroxide. google.com This method has achieved high yields of over 90%. google.com Microorganisms like Aspergillus niger are also known to perform the biotransformation of linalool into both furanoid and pyranoid linalool oxides, although the yields are generally lower than enzymatic processes. google.com

The table below summarizes the key enzymes and their functions in the synthesis of linalool oxide pyranoids.

Table 1: Key Enzymes in Linalool Oxide Pyranoid Synthesis

| Enzyme Class | Specific Enzyme Example | Organism/System | Role in Pathway | Reference |

|---|---|---|---|---|

| Terpene Synthase (TPS) | PpTPS3 | Prunus persica (Peach) | Catalyzes the formation of S-(+)-linalool from GPP. | nih.gov |

| Terpene Synthase (TPS) | AaLS1 | Actinidia arguta (Kiwifruit) | Catalyzes the formation of (S)-(+)-linalool from GPP. | researchgate.net |

| Cytochrome P450 (CYP) | Not specified | Prunus persica (Peach) | Catalyzes the oxidation of linalool to nonvolatile oxides. | nih.gov |

| Hydrolase (Lipase) | Lipase from Candida antarctica | Biocatalytic Process | Oxidizes linalool in the presence of an oxidizing agent to form linalool oxides. | google.com |

Genetic and Molecular Regulation of Biosynthetic Pathways in Producing Organisms

The production of this compound and its precursors is tightly controlled at the genetic and molecular level. This regulation ensures that the compound is produced at the appropriate time and in the correct tissues, often in response to developmental cues or environmental stresses.

Key regulatory mechanisms include:

Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes, particularly terpene synthases, is a primary control point. In peach, several transcription factors (TFs) have been identified that regulate the expression of the PpTPS3 gene. The transcription factor PpbHLH1 has been shown to enhance linalool synthesis, while its silencing reduces linalool production. nih.gov Other TFs, such as PpNAC1 and PpNAC2, also activate the PpTPS3 promoter. nih.gov

Alternative Splicing: In the tea plant (Camellia sinensis), the CsLIS/NES gene undergoes alternative splicing to produce two different transcript isoforms, CsLIS/NES-1 and CsLIS/NES-2. nih.gov These isoforms encode enzymes with different subcellular localizations (chloroplast and cytosol, respectively) and potentially different functions, adding a layer of post-transcriptional regulation to the biosynthesis of linalool and other terpenoids. nih.gov

Epigenetic Regulation: DNA methylation has been implicated in the regulation of linalool synthesis. Studies in peach suggest that linalool accumulation is associated with the DNA methylation status of the synthesis genes, indicating that epigenetic modifications are essential for controlling the production of flavor volatiles during fruit ripening. nih.gov

The table below details the regulatory factors influencing the linalool oxide biosynthetic pathway.

Table 2: Genetic and Molecular Regulators of Linalool Oxide Precursor Biosynthesis

| Regulatory Factor | Gene/Target | Producing Organism | Mechanism of Action | Reference |

|---|---|---|---|---|

| PpbHLH1 (Transcription Factor) | PpTPS3 | Prunus persica (Peach) | Enhances transcription of the linalool synthase gene. | nih.gov |

| PpNAC1, PpNAC2 (Transcription Factors) | PpTPS3 | Prunus persica (Peach) | Activate the promoter of the linalool synthase gene. | nih.gov |

| Alternative Splicing | CsLIS/NES | Camellia sinensis (Tea) | Produces two distinct transcript isoforms with different localizations and functions. | nih.gov |

Synthetic Methodologies and Stereoselective Approaches to 3s,6s 6 Ethenyl 2,2,6 Trimethyloxan 3 Ol

Total Synthesis Strategies for Linalool (B1675412) Oxide Pyranoids

The total synthesis of linalool oxide pyranoids, a class of naturally occurring monoterpenes, is often achieved through the transformation of readily available precursors like linalool. mdpi.comsemanticscholar.org The general and most recognized biosynthetic pathway involves the regioselective mono-epoxidation of the trisubstituted double bond in linalool, which is then followed by the intramolecular cyclization of the resulting epoxy-alcohol. semanticscholar.orgresearchgate.net

One common laboratory approach starts with linalool enantiomers and uses an epoxidation agent like meta-chloroperoxybenzoic acid (mCPBA). mdpi.comresearchgate.net This step is highly regioselective, preferentially forming the trisubstituted epoxide. Subsequently, an acid-catalyzed cyclization, often facilitated by a catalytic amount of p-toluenesulfonic acid (PTSA), yields a mixture of furanoid (five-membered ring) and pyranoid (six-membered ring) oxides. mdpi.comsemanticscholar.orgresearchgate.net Typically, this cyclization results in a higher proportion of the furanoid isomers (around 81-82%) compared to the desired pyranoid isomers (18-19%). mdpi.comresearchgate.net

The separation of these isomeric mixtures can be complex. mdpi.com A user-friendly, lab-scale method has been developed that avoids fractional distillation, which is often only effective on a very large scale. mdpi.comsemanticscholar.org This method involves a two-step chemical separation process:

Chemoselective Benzoylation : The crude mixture is treated with benzoyl chloride. Due to steric hindrance, only the secondary hydroxyl groups of the pyranoid isomers react, forming benzoate (B1203000) esters. These esters can then be chromatographically separated from the unreacted furanoid isomers. mdpi.comsemanticscholar.org

Hydrolysis : The separated pyranoid benzoate esters are hydrolyzed (e.g., using sodium hydroxide (B78521) in methanol) to yield a mixture of the cis- and trans-pyranoid linalool oxides, which can then be separated by chromatography to isolate the specific stereoisomers. mdpi.comresearchgate.net

This entire process, starting from a specific linalool enantiomer, allows for the production of the corresponding linalool oxide stereoisomers with a predictable absolute configuration, as the cyclization does not cause racemization. researchgate.net

Enantioselective and Diastereoselective Synthesis of (3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol

Achieving the specific (3S,6S) configuration requires stringent stereocontrol during the synthesis. The enantiomeric purity of the final product is directly dependent on the purity of the starting chiral material, typically (R)- or (S)-linalool. researchgate.net The key to diastereoselectivity lies in controlling the intramolecular cyclization of the intermediate epoxy alcohol.

The biosynthesis of this compound, also known as cis-pyranoid linalool oxide, is believed to originate from (S)-linalool. researchgate.net Laboratory syntheses mimic this by starting with a specific enantiomer of linalool. For instance, a practical synthesis of all eight stereoisomers of linalool oxide begins with commercially available (R)- and (S)-linalool. mdpi.com

The formation of the pyranoid ring from an epoxy alcohol intermediate is an example of an intramolecular epoxide ring opening (IERO). rsc.org The regioselectivity of this ring-opening (i.e., attack at the different carbons of the epoxide) determines whether a five-membered (tetrahydrofuran) or six-membered (tetrahydropyran) ring is formed. rsc.orgnih.gov While the 5-exo cyclization to form tetrahydrofurans is often kinetically favored, specific conditions and catalysts can promote the desired 6-endo cyclization for pyranoid formation. nih.gov

A key strategy for achieving high stereocontrol involves the stereospecific cyclization of epoxy alcohols using an acid catalyst. For example, (+)-10-camphorsulfonic acid (CSA) has been used to catalyze the cyclization of enantiomerically pure 2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol, derived from linalool enantiomers, with high stereocontrol. mdpi.com

The table below summarizes outcomes from a representative synthetic approach.

| Starting Material | Key Steps | Product Ratio (Furanoid:Pyranoid) | Separation Method | Final Product Form |

| (R)- or (S)-Linalool | 1. Epoxidation (mCPBA) 2. Acid-catalyzed cyclization (PTSA) | ~81:19 semanticscholar.org | Chromatographic separation of esters mdpi.com | Separated cis- and trans-pyranoid isomers mdpi.com |

Table 1: Summary of a synthetic route to pyranoid linalool oxides.

Development of Novel Catalytic Systems for Oxan-3-ol Ring Formation

The formation of the tetrahydropyran (B127337) (oxan) ring via intramolecular cyclization of epoxy alcohols is a critical step in synthesizing linalool oxide pyranoids. rsc.org Research has focused on developing new catalytic systems to improve the efficiency and selectivity of this transformation, particularly favoring the 6-endo cyclization required for the pyranoid ring over the competing 5-exo pathway. nih.gov

While traditional methods often rely on stoichiometric acid catalysis, modern approaches explore various catalytic systems:

Transition Metal Catalysis : Cobalt and vanadium complexes have been shown to catalyze the kinetic resolution of unsaturated alcohols and subsequent cyclization. rsc.org For instance, a vanadium-catalyzed approach involves an initial resolution, diastereoselective epoxidation, and finally, a regioselective intramolecular epoxide ring opening to give tetrahydropyran products. rsc.org Tungsten-based catalysts have also been developed for the asymmetric epoxidation of allylic and homoallylic alcohols using hydrogen peroxide, which can be a precursor step to cyclization. acs.org

Enzyme and Antibody Catalysis : Biocatalysts offer a high degree of selectivity. Specific antibodies have been developed that exhibit excellent catalytic activity, selectively converting one enantiomer of an epoxy alcohol into the tetrahydropyran as the major product. rsc.org These antibody catalysts are believed to lower the energy of the 6-endo transition state, thus overcoming the inherent preference for the 5-exo cyclization. rsc.org Lipases and other enzymes are also used, often for kinetic resolution of racemic alcohols or for selective transformations like acylation, which can be a key step in separating isomers. mdpi.comgoogle.com

Template-Directed Cyclization : In the synthesis of complex polyether natural products, pre-formed heterocyclic rings like tetrahydropyrans or dioxanes can act as templates. nih.gov These templates can promote highly endo-selective epoxide-opening cyclizations, strongly favoring the formation of subsequent tetrahydropyran rings. nih.gov

The table below compares different catalytic approaches for forming six-membered oxygen heterocycles.

| Catalyst Type | Approach | Key Advantage |

| Acid Catalyst (e.g., CSA) | Stereospecific cyclization of epoxy alcohol mdpi.com | High stereocontrol mdpi.com |

| Vanadium Complex | Kinetic resolution and regioselective ring opening rsc.org | Diastereoselective product formation rsc.org |

| Antibody 26D9 | Selective cyclization and kinetic resolution rsc.org | Overcomes inherent 5-exo preference rsc.org |

| Dioxane Template | Enhanced template effect in water nih.gov | Near-complete endo-selectivity nih.gov |

Table 2: Comparison of catalytic systems for tetrahydropyran ring formation.

Chemical Reactivity and Derivatization of 3s,6s 6 Ethenyl 2,2,6 Trimethyloxan 3 Ol

Oxidation and Reduction Reactions

The oxidation of (3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol can occur at several sites, primarily the secondary alcohol and the ethenyl double bond. While specific studies on the direct oxidation of this particular stereoisomer are limited, the reactivity of the broader class of linalool (B1675412) and its oxides provides a strong indication of its expected transformations.

In biological systems, cytochrome P450 enzymes are known to mediate the oxidation of linalool, leading to the formation of various oxygenated derivatives, including 8-hydroxylinalool, which can be further oxidized. nih.govnih.govfrontiersin.org It is plausible that this compound could undergo similar enzymatic or chemical oxidation. The secondary alcohol at the C-3 position can be oxidized to the corresponding ketone, (6S)-6-ethenyl-2,2,6-trimethyloxan-3-one. Standard laboratory oxidizing agents would be expected to facilitate this transformation.

The ethenyl group is also susceptible to oxidation. Ozonolysis of linalool, a related terpene, is known to cleave the double bond, suggesting a similar reaction could occur with the ethenyl moiety of the target compound. ntnu.no Epoxidation of the ethenyl group would yield an oxirane ring, a reactive intermediate that could be used for further derivatization.

Reduction reactions primarily target the ethenyl group. Catalytic hydrogenation of linalool has been shown to produce a high-performance sustainable aviation fuel, indicating that the double bond can be readily saturated. nih.govscienceopen.com Applying similar conditions to this compound would likely result in the formation of (3S,6S)-6-ethyl-2,2,6-trimethyloxan-3-ol.

Functional Group Transformations of the Hydroxyl Group

The secondary hydroxyl group in this compound is a key site for derivatization. Its reactivity is influenced by its steric environment within the tetrahydropyran (B127337) ring. A notable example of its transformation is through esterification.

A study by Serra et al. (2021) demonstrated a chemoselective method to separate pyranoid linalool oxides from their furanoid isomers based on the differential reactivity of their hydroxyl groups. semanticscholar.orgresearchgate.netmdpi.com The secondary alcohol of the pyranoid isomers, including the (3S,6S) form, can be selectively acylated.

Table 1: Chemoselective Benzoylation of Pyranoid Linalool Oxides

| Reagent | Conditions | Outcome | Reference |

| Benzoyl chloride (BzCl), Pyridine | Room Temperature | Esterification of the secondary hydroxyl group | semanticscholar.orgmdpi.com |

This process involves the formation of a benzoate (B1203000) ester, which can then be separated from the unreacted furanoid isomers. Subsequent hydrolysis of the ester regenerates the hydroxyl group, providing a purified sample of the pyranoid linalool oxide. semanticscholar.orgmdpi.com This highlights the accessibility of the hydroxyl group for transformations such as esterification, etherification, and glycosylation.

Reactions Involving the Ethenyl Moiety

The ethenyl (vinyl) group is another reactive site within the molecule, susceptible to addition and oxidation reactions. As mentioned previously, catalytic hydrogenation can reduce the double bond to a saturated ethyl group. nih.govscienceopen.com

The double bond can also undergo electrophilic addition reactions. For instance, hydrohalogenation or hydration (following Markovnikov or anti-Markovnikov principles depending on the reagents) could be used to introduce further functionality.

Oxidation of the ethenyl group can lead to various products. Besides ozonolysis, dihydroxylation using reagents like osmium tetroxide or potassium permanganate (B83412) would yield a diol. Epoxidation, as previously noted, would form a reactive epoxide ring.

Cyclization and Rearrangement Studies

The formation of this compound is itself a product of a significant cyclization and rearrangement process. The biosynthesis and chemical synthesis of linalool oxides typically proceed from linalool. semanticscholar.org The process involves the regioselective epoxidation of the trisubstituted double bond in linalool to form linalool epoxide. researchgate.netrsc.org

This epoxide then undergoes an acid-catalyzed intramolecular cyclization. semanticscholar.orgmdpi.com The nucleophilic attack of the hydroxyl group onto one of the electrophilic carbons of the oxirane ring leads to the formation of either a five-membered (furanoid) or a six-membered (pyranoid) ring. The formation of the pyranoid structure of this compound is a result of the attack at the more hindered carbon of the epoxide. rsc.org

Table 2: Acid-Catalyzed Cyclization of Linalool Epoxide

| Catalyst | Products | Ratio (Furanoid:Pyranoid) | Reference |

| p-Toluenesulfonic acid (PTSA) | Furanoid and Pyranoid Linalool Oxides | ~82:18 | semanticscholar.orgmdpi.com |

| Peracetic acid | Furanoid and Pyranoid Linalool Oxides | ~82:18 | mdpi.com |

These studies demonstrate the propensity for rearrangement and cyclization in the synthesis of this and related compounds. Further rearrangements of the tetrahydropyran ring of this compound are less documented but could potentially be induced under strong acidic or thermal conditions.

Synthesis of Structurally Related Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is of interest for structure-activity relationship studies, particularly in the fields of flavor and fragrance chemistry.

The work by Serra et al. (2021) provides a direct pathway to all eight stereoisomers of linalool oxide, which are the most closely related structural analogs. semanticscholar.orgresearchgate.netmdpi.com This methodology allows for the generation of the enantiomer, (3R,6R)-6-ethenyl-2,2,6-trimethyloxan-3-ol, and the diastereomeric trans-pyranoid linalool oxides, as well as the furanoid isomers.

Derivatives can be synthesized through the reactions discussed in the previous sections. For example:

Oxidized derivatives: The corresponding ketone can be synthesized by oxidation of the secondary alcohol.

Reduced derivatives: The ethyl-substituted analog can be produced by hydrogenation of the ethenyl group.

Esters and Ethers: A variety of esters and ethers can be formed by reacting the hydroxyl group with corresponding acylating or alkylating agents.

Glycosides: Glycosidic derivatives, which are often found in nature for related compounds, could be synthesized to study their properties. nih.gov

The synthesis of these analogs and derivatives is crucial for understanding how subtle structural modifications impact the chemical and sensory properties of this class of molecules.

Advanced Spectroscopic and Chromatographic Analysis of 3s,6s 6 Ethenyl 2,2,6 Trimethyloxan 3 Ol

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoisomer Separation and Quantification

Chiral Gas Chromatography (GC) is an indispensable technique for the separation of the stereoisomers of linalool (B1675412) oxide. Due to their identical physical properties, enantiomers cannot be separated on standard achiral columns. However, diastereomers such as the cis and trans forms of pyranoid linalool oxide can often be resolved on conventional columns. ijcrt.org For the complete separation of all eight stereoisomers of linalool oxide, chiral stationary phases are required. ijcrt.org

Cyclodextrin-based columns are commonly employed for this purpose. These chiral selectors, which are cyclic oligosaccharides, form transient diastereomeric complexes with the enantiomers, leading to differences in retention times. nih.govnih.gov For instance, a CP-Cyclodextrin-B-236-M-19 column has been successfully used to separate the stereoisomers of linalool oxide. ijcrt.org The selection of the appropriate chiral stationary phase is crucial, as different derivatives (e.g., permethylated, acetylated) show varying selectivity for specific enantiomers. nih.gov

When coupled with Mass Spectrometry (MS), GC provides not only separation but also quantification and identification based on the mass spectrum of the eluting compounds. The retention time on a specific chiral column serves as a key identifier for each stereoisomer, while the mass spectrometer confirms its molecular weight and provides structural information through fragmentation patterns.

The Kovats Retention Index (RI) is a standardized measure of retention that is independent of some operational variables, making it useful for comparing data across different systems. The indices for linalool oxide isomers vary depending on the polarity of the stationary phase.

| Compound | Stereochemistry | Column Type | Kovats Retention Index (RI) | Reference |

|---|---|---|---|---|

| cis-Pyranoid Linalool Oxide | (3S,6S) | Standard Non-Polar | 1155 - 1173 | chemicalbook.com |

| cis-Pyranoid Linalool Oxide | (3R,6R) | Standard Non-Polar | 1160 | nist.gov |

| trans-Pyranoid Linalool Oxide | (3R,6S) | Standard Non-Polar | 1149 - 1167 | researchgate.net |

| trans-Pyranoid Linalool Oxide | (3S,6R) | Standard Non-Polar | 1149 | medchemexpress.com |

| trans-Pyranoid Linalool Oxide | (3R,6S) | Standard Polar | 1732 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of a compound. Both ¹H and ¹³C NMR are used to establish the connectivity of atoms, while advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximities of protons, which is crucial for stereochemical assignment.

The chemical environment of each proton and carbon atom in the molecule is unique, resulting in distinct chemical shifts (δ) in the NMR spectrum. For diastereomers like the cis and trans forms of linalool oxide, these chemical shifts and the scalar coupling constants (J-values) between adjacent protons differ, allowing for their unambiguous differentiation. ijcrt.org For example, the relative orientation of the substituents on the pyranoid ring in the cis versus the trans isomer leads to measurable differences in the signals for the protons at positions 3, 4, and 5.

While comprehensive NMR data for the specific (3S,6S) isomer is not widely published, data for its diastereomers are available and serve to illustrate the utility of the technique. The structural assignment is typically confirmed through a combination of ¹H, ¹³C, and DEPT (Distortionless Enhancement by Polarization Transfer) experiments. medchemexpress.com

| Representative ¹H and ¹³C NMR Data for a Pyranoid Linalool Oxide Isomer ((3S,6R)-trans) in CDCl₃ | ||

|---|---|---|

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CH (vinyl) | 5.97 (dd, J = 17.8, 11.1 Hz) | 146.3 |

| CH₂ (vinyl) | 4.99 (d, J = 17.8 Hz), 4.98 (d, J = 11.1 Hz) | 110.6 |

| CH-OH (C3) | 3.49–3.38 (m) | 74.9 |

| C-O (C2) | - | 75.9 |

| C-O-C (C6) | - | 73.4 |

| CH₂ | 2.12 (dt), 1.79–1.51 (m) | 32.5, 25.7 |

| CH₃ | 1.25 (s), 1.17 (s), 1.16 (s) | 31.6, 29.5, 20.8 |

Data sourced from a study on the synthesis of linalool oxide stereoisomers. medchemexpress.com

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization, typically by electron impact (EI). The molecular formula of (3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol is C₁₀H₁₈O₂, corresponding to a molecular weight of approximately 170.25 g/mol . chemicalbook.comnih.gov

In EI-MS, the molecular ion peak (M⁺) is often weak or absent for alcohols. However, characteristic fragments are observed that aid in identification. A common fragmentation for linalool oxides is the loss of a methyl group (CH₃•), resulting in a prominent ion at m/z 155 (M-15). medchemexpress.com Other significant fragments arise from further cleavages of the pyran ring and side chains. The fragmentation patterns of the pyranoid and furanoid isomers of linalool oxide show distinct differences, allowing for their differentiation. uotechnology.edu.iq

| Characteristic EI-MS Fragmentation Data for Pyranoid Linalool Oxide Isomers | ||

|---|---|---|

| m/z | Relative Intensity (%) for trans-Isomer ((3S,6R)) medchemexpress.com | Relative Intensity (%) for cis-Isomer ((3R,6R)) spectrabase.com |

| 155 [M-CH₃]⁺ | 6 | - |

| 94 | 76 | 71.5 |

| 68 | 100 | 99.9 |

| 59 | 67 | 79.5 |

| 43 | 32 | 46.5 |

Vibrational and Electronic Spectroscopy for Conformational and Electronic Structure Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds (stretching, bending). For this compound, key expected vibrational bands would include: a broad O-H stretching band for the hydroxyl group (~3400 cm⁻¹), C-H stretching bands for alkyl groups (~2850-3000 cm⁻¹), a C=C stretching band for the vinyl group (~1640 cm⁻¹), and C-O stretching bands for the ether and alcohol functionalities (~1050-1150 cm⁻¹). ijcrt.orguotechnology.edu.iq While detailed spectroscopic studies specifically on this isomer are not abundant, data from its precursor, linalool, shows these characteristic absorptions. researchgate.netresearchgate.net

Electronic spectroscopy (UV-Vis) provides information on electronic transitions within a molecule. The chromophores in this compound are the vinyl group (C=C) and the non-bonding electrons on the oxygen atoms. These are not part of a conjugated system, so strong absorptions are expected only in the far UV region (below 200 nm). Studies on linalool show a maximum absorption peak below 210 nm, corresponding to a π → π* transition of the double bond. researchgate.net

X-ray Crystallography for Absolute Stereochemical Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. chemeo.com This technique works by diffracting X-rays off a single, well-ordered crystal. The resulting diffraction pattern allows for the calculation of the electron density map of the molecule, revealing the precise position of each atom in space. thegoodscentscompany.com

For chiral molecules, the use of anomalous dispersion, particularly with copper radiation, allows for the unambiguous determination of the absolute configuration. guidechem.com The result is often expressed as the Flack parameter, which should refine to a value close to zero for the correct enantiomer. researchgate.net

The application of X-ray crystallography to this compound would unequivocally confirm its (3S,6S) configuration. However, a significant practical challenge is the growth of a single crystal of sufficient size and quality, which can be difficult for small, relatively flexible, and low-melting-point compounds like the linalool oxides. nist.gov As such, there are no widely available reports of the single-crystal X-ray structure of this specific compound. If a suitable crystal were obtained, this method would provide the ultimate proof of its stereochemistry.

Table of Mentioned Compounds

| Trivial Name | Systematic Name |

| cis-Pyranoid Linalool Oxide | This compound |

| cis-Pyranoid Linalool Oxide | (3R,6R)-6-ethenyl-2,2,6-trimethyloxan-3-ol |

| trans-Pyranoid Linalool Oxide | (3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol |

| trans-Pyranoid Linalool Oxide | (3S,6R)-6-ethenyl-2,2,6-trimethyloxan-3-ol |

| cis-Furanoid Linalool Oxide | (2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol |

| trans-Furanoid Linalool Oxide | (2R,5R)-rel-5-ethenyltetrahydro-α,α,5-trimethyl-2-furanmethanol |

| Linalool | 3,7-dimethylocta-1,6-dien-3-ol |

Investigation of Biological Activities and Mechanisms of Action of 3s,6s 6 Ethenyl 2,2,6 Trimethyloxan 3 Ol Non Human Clinical Focus

Semiochemical Activity and Chemo-Ecological Interactions

As a volatile organic compound, (3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol has the potential to mediate chemical communication between organisms. However, dedicated research into its specific roles as an aggregation or sex pheromone is not extensively documented in the current scientific literature.

Aggregation Pheromone Studies in Insect Models

Currently, there are no specific studies available in the reviewed literature that identify or evaluate this compound as an aggregation pheromone in any insect model. While the general compound class of linalool (B1675412) oxides has been investigated for effects on insects, the precise role of the (3S,6S) isomer remains uncharacterized.

Sex Pheromone Component Research in Lepidopteran Species

The scientific literature lacks specific studies identifying this compound as a component of sex pheromones in Lepidopteran species. Research into Lepidopteran sex pheromones has identified a wide array of compounds, but this specific linalool oxide isomer is not among them based on available findings. mdpi.comnih.govusda.govresearchgate.net

Electroantennographic Detection (EAD) Responses to the Compound

No dedicated studies measuring the electroantennographic (EAD) responses of insects specifically to this compound were found in the reviewed literature. However, research on the tea plant (Camellia sinensis) has noted changes in the levels of related compounds, referred to as linalool oxide C (pyranoid), in response to pest infestation by the tea green leafhopper (Empoasca (Matsumurasca) onukii). nih.gov Infestation triggered an increase in the content of both chiral isomers of linalool oxide C, suggesting a potential role in plant-insect interactions that would be mediated by the insect's olfactory system. nih.gov The specific antennal responses to the individual isomers have not been reported.

Table 1: Changes in Linalool Oxide Isomer Content in Camellia sinensis after Pest Infestation

| Compound Group | Chiral Isomer | Effect of Tea Green Leafhopper Infestation |

|---|---|---|

| Linalool Oxide C | (2R, 5S)-linalool oxide C | Content Increased |

| Linalool Oxide C | (2S, 5R)-linalool oxide C | Content Increased |

Data derived from a study on Camellia sinensis var. Assamica “Hainan dayezhong”. nih.gov

Antimicrobial Properties and Cellular Mechanisms in Microbial Systems

Investigations into the antimicrobial properties of specific linalool oxide stereoisomers are not well-documented. While many studies have confirmed the antimicrobial efficacy of essential oils containing mixtures of terpenes, research focusing on the isolated activity of this compound is absent from the available scientific literature. General studies on phytochemicals often show that Gram-positive bacteria are more susceptible than Gram-negative bacteria due to differences in their cell wall structures. nih.gov

Efficacy Against Gram-Positive Bacterial Strains

There are no specific research findings available that detail the efficacy or cellular mechanisms of this compound against Gram-positive bacterial strains.

Efficacy Against Gram-Negative Bacterial Strains

There are no specific research findings available that detail the efficacy or cellular mechanisms of this compound against Gram-negative bacterial strains.

Investigation of Cell Membrane Disruption Mechanisms

This compound, a furanoid isomer of linalool oxide, belongs to the terpenoid class of compounds. The biological activity of terpenoids is often linked to their interaction with cell membranes. Due to their lipophilic nature, these compounds can easily penetrate the cell membranes of microorganisms. researchgate.net This penetration can lead to a disruption of the membrane's structural integrity and functionality.

The mechanism of action for many terpenoids involves increasing the permeability of the cell membrane, which leads to a loss of essential ions and molecules, and ultimately, cell death. Their partly high hydrophobicity allows them to bind to transmembrane subunit interfaces or modulate the surrounding lipids. researchgate.net While specific studies on the (3S,6S) isomer are limited, the general mechanism for terpenoids involves partitioning into the lipid bilayer, altering membrane fluidity, and inhibiting membrane-bound enzymes. This disruption of the physical structure and function of the cell membrane is a key aspect of their antimicrobial and other biological activities.

Antioxidant Capacity and Radical Scavenging Mechanisms

The antioxidant potential of this compound and related compounds has been evaluated through various in vitro assays. These assays measure the ability of the compound to scavenge synthetic free radicals, providing an indication of its potential to counteract oxidative stress.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of antioxidant compounds. The assay measures the reduction of the stable DPPH radical, which is visually characterized by a color change from deep violet to pale yellow. nih.gov This reduction occurs by the antioxidant donating a hydrogen atom or an electron. researchgate.net

While data specific to the (3S,6S)-isomer is scarce, studies on its parent compound, linalool, demonstrate moderate antioxidant activity. uotechnology.edu.iq In one study, linalool exhibited concentration-dependent scavenging of the DPPH radical. uotechnology.edu.iquotechnology.edu.iq The results showed that linalool could donate hydrogen atoms and remove electrons from DPPH, indicating its utility as a natural antioxidant. uotechnology.edu.iq The antioxidant activity of various essential oils rich in linalool and its oxides has been confirmed using the DPPH assay. nih.govresearchgate.net However, some studies note that certain non-phenolic terpenoids, including linalool, may show low to moderate activity in this assay compared to phenolic compounds. nih.govnih.gov

Table 1: DPPH Radical Scavenging Activity of Linalool Interactive table available in the digital version.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 5 | 12.8 |

| 10 | 18.38 |

| 25 | 33.3 |

| 50 | 50.57 |

Data sourced from studies on linalool, the parent compound of this compound. uotechnology.edu.iquotechnology.edu.iq

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method for assessing antioxidant capacity. This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). nih.gov A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic antioxidant compounds. researchgate.netnih.gov

Studies on essential oils containing linalool and its derivatives have shown varying degrees of scavenging activity against the ABTS radical. researchgate.net The chain-breaking antioxidant activity of terpenes in the ABTS assay is believed to be strictly dependent on the presence of π bonds in their structure. cabidigitallibrary.org Comparative studies suggest that the ABTS method can be more sensitive and reproducible than the DPPH assay for certain compounds. researchgate.net For instance, some terpenoids that show low activity in the DPPH assay may exhibit significant scavenging potential in the ABTS assay. nih.gov This difference highlights the importance of using multiple assays to comprehensively evaluate the antioxidant profile of a compound. nih.gov

Table 2: Comparative Antioxidant Activity of Terpenoid-Rich Essential Oils Interactive table available in the digital version.

| Essential Oil Source | Major Terpenoids | DPPH IC50 (µg/mL) | ABTS Scavenging |

|---|---|---|---|

| Satureja macrostema | Linalool, Pulegone, Thymol | >1000 (for Linalool) | >75% (for Linalool) |

| Lavandula dentata | 1,8-cineol, Pinocarveol | 194.10 ± 3.01 | 134.07 ± 1.70 (µg/mL) |

| Rosmarinus officinalis | Verbenone, Camphor | 541.19 ± 3.72 | 663.42 ± 2.99 (µg/mL) |

Data indicates that antioxidant activity is variable and method-dependent. researchgate.netnih.gov

The antioxidant activity of chemical compounds is primarily executed through two major mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). researchgate.netnih.govnih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. nih.govresearchgate.net The bond dissociation enthalpy (BDE) is a critical parameter in the HAT mechanism; a lower BDE facilitates the hydrogen donation. researchgate.net For this compound, the hydroxyl group (-OH) is the likely site for hydrogen atom donation. The resulting alkoxy radical is relatively stable, which helps to terminate the oxidative chain reaction. researchgate.net

Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical to reduce it. researchgate.netnih.gov The ionization potential (IP) of the antioxidant is the key factor in this process, with a lower IP favoring electron donation. researchgate.net

Both the DPPH and ABTS assays can proceed via either HAT or SET mechanisms, depending on the antioxidant's structure and the reaction medium. researchgate.netresearchgate.net The structure of this compound, with its hydroxyl group and ether linkage, suggests it can act as an antioxidant by donating a hydrogen atom from its hydroxyl group. researchgate.netnih.gov

Influence on Aromatic and Flavor Profiles in Botanical Extracts

This compound, commonly known as a furanoid linalool oxide, is a significant contributor to the aromatic profiles of various botanical products, notably tea and wine. nih.govscielo.br It is recognized for imparting 'floral', 'sweet', and 'woody' notes. nih.govscielo.briastate.edu

In the context of wine, linalool oxides are formed during the aging process through the oxidation of their precursor, linalool. iastate.edu While linalool contributes fresh 'floral' and 'lavender' aromas to young wines, its transformation into linalool oxide introduces different aromatic notes, described as 'flower' and 'wood'. iastate.eduresearchgate.net This transformation is a critical part of the evolution of the wine's bouquet. However, linalool oxide has a much higher odor detection threshold than linalool, meaning a higher concentration is required for it to be perceived. iastate.edu The conversion is catalyzed by enzymes, such as cytochrome P450, during grape growth and subsequent aging. newphytologist.orgresearchgate.net

Receptor Binding and Enzyme Modulation Studies (In Vitro and Animal Models)

Terpenoids, including linalool and its oxides, have been shown to interact with various receptors and enzymes in non-human models, suggesting potential neuromodulatory and other physiological effects.

In addition to GABA receptors, terpenoids have been studied for their effects on enzyme activity. For example, linalool and other monoterpenes are metabolized by cytochrome P450 enzymes in plants and potentially in mammals following ingestion or inhalation. nih.govnih.gov Specifically, the enzyme CYP76C1 has been identified as a major linalool metabolizing oxygenase in Arabidopsis thaliana flowers, responsible for creating various linalool oxides. nih.gov There is also research into the ability of terpenoids to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. While specific data on this compound is limited, essential oils rich in related terpenoids have demonstrated AChE inhibitory activity.

Environmental Fate and Degradation Studies of 3s,6s 6 Ethenyl 2,2,6 Trimethyloxan 3 Ol

Pathways of Biodegradation in Natural Environments

The biodegradation of (3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol in natural environments is primarily expected to occur via microbial transformation. This compound is a cyclic ether derivative of linalool (B1675412), and the biodegradation pathways of linalool have been studied, offering a model for its oxides. mdpi.comnih.gov

One of the principal routes of linalool biotransformation by a wide range of microorganisms is the epoxidation of the 6,7-double bond, followed by intramolecular cyclization of the resulting epoxide. mdpi.comresearchgate.net This acid-catalyzed cyclization can lead to the formation of both five-membered (furanoid) and six-membered (pyranoid) linalool oxides, including the this compound isomer. researchgate.netmdpi.com

Various microorganisms are known to facilitate these transformations. Fungi, in particular, play a significant role. For instance, Aspergillus niger has been shown to convert racemic linalool into a mixture of cis- and trans-furanoid and pyranoid linalool oxides. nih.govgoogle.com Other fungal strains, such as those from the Fusarium genus, and even microalgae like Oocystis pusilla, are also capable of transforming linalool into its cyclic ether derivatives. mdpi.com

Another significant microbial action on linalool is hydroxylation, particularly at the C-8 carbon, which can be an intermediate step before the formation of cyclic ethers. mdpi.comnih.gov The enzymes responsible for these conversions are typically cytochrome P450 monooxygenases. nih.gov Therefore, it is plausible that the biodegradation of this compound itself would involve further microbial oxidation, potentially leading to the opening of the pyranoid ring or modification of its functional groups.

Table 1: Examples of Microbial Biotransformation of Linalool

| Microorganism | Substrate | Major Products | Reference |

|---|---|---|---|

| Aspergillus niger ATCC 9142 | (+/-)-Linalool | cis- and trans-Furanoid Linalool Oxide, cis- and trans-Pyranoid Linalool Oxide | nih.gov |

| Aspergillus niger | (R)-(-)-Linalool | trans-Furanoid and trans-Pyranoid Linalool Oxide | nih.gov |

| Microalgae (Oocystis pusilla) | (3R)-(−)-Linalool | trans-(2R,5R)-Furanoid Linalool Oxide, trans-(2R,5S)-Pyranoid Linalool Oxide | mdpi.com |

| Fungus (Strain LB-2002) | (3S)-(+)-Linalool | cis-(2S,5R)- and trans-(2S,5S)-Furanoid Linalool Oxide | mdpi.com |

Influence of pH and Temperature on Degradation Kinetics

Influence of pH: The degradation of many organic compounds is pH-dependent, particularly when the process is catalyzed by acids or bases, or involves enzymatic activity with a specific pH optimum. For cyclic ethers, acid-catalyzed hydrolysis is a primary degradation pathway. youtube.comlibretexts.org Studies on other complex organic molecules show that degradation rates can vary dramatically with pH. For example, the enzymatic degradation of a lignin (B12514952) peroxidase was found to increase from 38.4% at pH 5 to 92.5% at a more acidic pH of 2.6, demonstrating that lower pH can significantly accelerate bond-cleavage. nih.gov Similarly, photocatalytic degradation studies of dyes have shown removal efficiencies being highly dependent on pH, with acidic conditions often favoring degradation. mdpi.com It is therefore expected that the pyranoid ring of this compound would be more susceptible to hydrolytic cleavage under acidic environmental conditions.

Table 2: Effect of pH on Photocatalytic Degradation Efficiency of Rhodamine B

| pH | Removal Efficiency (%) | Apparent Rate Constant (min⁻¹) |

|---|---|---|

| 2.0 | ~97 | 0.0457 |

| 3.0 | 96.7 | 0.0452 |

| 5.0 | 72.6 | 0.01649 |

| 7.0 | 53.5 | 0.0097 |

| 9.0 | 27.6 | 0.00397 |

Data adapted from a study on Rhodamine B degradation, illustrating the principle of pH influence. mdpi.com

Influence of Temperature: Temperature is a critical factor in the degradation of terpenes and their derivatives. Thermal degradation studies on linalool show that high temperatures (e.g., 100°C to 150°C) cause significant decomposition. nih.govresearchgate.net At these temperatures, linalool undergoes dehydroxylation and cyclization reactions to form a variety of other monoterpenes, such as β-myrcene, ocimene, limonene, and terpinolene. nih.gov This indicates that the chemical structure is not stable under high heat. While environmental temperatures are much lower, this susceptibility suggests that long-term exposure to elevated temperatures, perhaps in sun-exposed soil or surface waters, could contribute to the slow thermal degradation and rearrangement of this compound.

Table 3: Compositional Changes of Linalool-Chemotype Essential Oil Under Thermal Stress

| Compound | Content at 25°C (%) | Content at 150°C (%) |

|---|---|---|

| Linalool | 93.30 | 27.54 |

| trans-Ocimene | 0.32 | 20.08 |

| β-Myrcene | Not specified | 17.89 |

| cis-Ocimene | Not specified | 11.72 |

| Limonene | 0.61 | 11.40 |

Data adapted from a study on the thermal degradation of Cinnamomum osmophloeum leaf essential oil. nih.gov

Hydrolysis Mechanisms of the Pyranoid Ring System

The pyranoid ring is a tetrahydropyran (B127337) structure, a type of cyclic ether. Ethers are generally chemically stable and unreactive towards many reagents. libretexts.org However, they can undergo cleavage under strong acidic conditions.

The hydrolysis mechanism for the pyranoid ring of this compound in an aqueous acidic environment would proceed via acid-catalyzed cleavage. youtube.comlibretexts.org The reaction initiates with the protonation of the ether oxygen atom by an acid (e.g., H₃O⁺), converting the alkoxy group into a good leaving group (an alcohol). libretexts.org

Following protonation, the reaction can proceed via two main pathways, Sₙ1 or Sₙ2, depending on the structure of the ether:

Sₙ2 Mechanism: A nucleophile (in this case, a water molecule) attacks one of the carbon atoms adjacent to the protonated ether oxygen. The attack occurs at the less sterically hindered carbon atom, leading to the inversion of stereochemistry at that center and cleavage of the C-O bond. libretexts.org

Sₙ1 Mechanism: If one of the carbon atoms adjacent to the ether oxygen is tertiary, benzylic, or allylic, it can form a relatively stable carbocation. In this case, the protonated ether may dissociate first to form a carbocation and an alcohol. The carbocation is then attacked by the nucleophile (water). libretexts.org

For this compound, the carbon at position 2 is quaternary (part of a gem-dimethyl group), and the carbon at position 6 is also quaternary. Cleavage would likely occur at the C2-O or C6-O bond. Given the steric hindrance at both positions, the reaction may be slow. However, the presence of the vinyl group at C6 could influence the electronic properties and potential reaction pathways. The final product of this hydrolysis would be an acyclic diol.

Stability Under Various Environmental Conditions (e.g., Humidity)

The stability of this compound is a function of its resistance to the various degradation pathways previously discussed.

Humidity and Water Solubility: The compound is described as practically insoluble to insoluble in water. nih.gov This low water solubility limits its mobility in aqueous systems and may reduce the rate of hydrolysis, as the reaction is dependent on contact with water. However, as noted, hydrolysis can still occur, especially in acidic waters. youtube.com Terpenes and their derivatives are generally hydrophobic. researchgate.net

Temperature: As evidenced by studies on its precursor linalool, the compound is likely susceptible to thermal degradation and molecular rearrangement at elevated temperatures. nih.govresearchgate.net Under typical ambient environmental conditions, this process would be very slow but could be a long-term fate.

pH: The compound is expected to be relatively stable in neutral and alkaline waters. However, in acidic environments (e.g., acid rain, acidic soils), the rate of hydrolytic cleavage of the pyranoid ether bond is expected to increase. libretexts.orgnih.gov

Light: Many terpenes are known to degrade upon exposure to UV light. ethz.ch Photolytic degradation often involves oxidation and rearrangement reactions. It is highly probable that this compound would also be susceptible to photodegradation, especially given the presence of unsaturated (vinyl) and hydroxyl functional groups.

Oxidative Stress: Terpenes are susceptible to oxidation from atmospheric oxidants like ozone and hydroxyl radicals. acs.org This often results in the formation of more oxygenated products, including aldehydes, ketones, and epoxides, or cleavage of double bonds. acs.org The presence of the vinyl group makes it a target for such oxidative reactions.

Table 4: Summary of Environmental Stability

| Condition | Expected Stability | Primary Degradation Pathway | Reference |

|---|---|---|---|

| Neutral pH, Ambient Temperature | Relatively Stable | Slow microbial degradation, slow photo-oxidation | nih.govethz.ch |

| High Temperature | Low | Thermal degradation and molecular rearrangement | nih.govresearchgate.net |

| Low pH (Acidic) | Low | Acid-catalyzed hydrolysis of the ether linkage | libretexts.orgnih.gov |

| UV Light Exposure | Low | Photodegradation, oxidation, and rearrangement | ethz.ch |

| High Humidity | Moderate to High | Low water solubility limits hydrolysis, but it can occur over time, especially at low pH. | nih.govyoutube.com |

Computational and Theoretical Studies of 3s,6s 6 Ethenyl 2,2,6 Trimethyloxan 3 Ol

Quantum Mechanical Calculations of Molecular Structure and Electronic Properties

Quantum mechanical (QM) calculations provide fundamental insights into the molecular structure and electronic properties of a compound. These calculations, based on the principles of quantum mechanics, can determine the most stable three-dimensional arrangement of atoms (geometry optimization) and describe the distribution of electrons within the molecule.

For (3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol, QM methods can be used to calculate a variety of molecular and electronic descriptors. These descriptors are essential for understanding the molecule's reactivity, polarity, and potential for intermolecular interactions. Publicly available databases, such as PubChem, provide pre-computed properties derived from such theoretical models. nih.gov

Key Computed Molecular and Electronic Properties:

| Property | Value | Significance |

| Molecular Formula | C₁₀H₁₈O₂ | Indicates the elemental composition of the molecule. nih.gov |

| Molecular Weight | 170.25 g/mol | The mass of one mole of the compound. nih.gov |

| Exact Mass | 170.130679813 Da | The precise mass of a single molecule, important for mass spectrometry analysis. nih.gov |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | Predicts the surface area of the molecule that is polar, influencing its solubility and membrane permeability. nih.gov |

| XLogP3 | 1.4 | A computed value for the logarithm of the octanol/water partition coefficient, indicating its hydrophobicity. nih.gov |

| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms attached to electronegative atoms (in this case, the hydroxyl group), capable of donating in a hydrogen bond. nih.gov |

| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (the two oxygen atoms) capable of accepting a hydrogen bond. nih.gov |

| Rotatable Bond Count | 2 | Indicates the flexibility of the molecule around single bonds. nih.gov |

These quantum mechanically derived properties suggest that this compound is a moderately polar and flexible molecule with the capacity to participate in hydrogen bonding, which is critical for its interaction with biological targets and its sensory properties.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed view of how this compound interacts with its environment, including solvent molecules, receptors, or other chemical species.

While specific MD simulation studies on this particular isomer are not widely published, simulations on its parent compound, linalool (B1675412), and other terpenoids offer valuable insights. researchgate.netmdpi.com For instance, MD simulations have been used to investigate the interactions of terpenoids with drug carrier polymers and biological membranes. mdpi.com

An MD simulation of this compound would typically involve:

System Setup: Placing the molecule in a simulation box, often with a solvent like water, to mimic physiological conditions.

Force Field Application: Defining the potential energy of the system using a force field, which includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: Solving Newton's equations of motion for every atom in the system over a series of small time steps, generating a trajectory of atomic positions and velocities.

From these simulations, one can analyze:

Solvation Shell Structure: How water molecules arrange around the compound, influenced by its hydroxyl and ether groups.

Binding Dynamics: The process and stability of the compound binding to a target protein, such as an olfactory receptor or an enzyme. For example, molecular docking studies on linalool have shown favorable binding energies with enzymes like α-amylase and lipase, and MD simulations could further elucidate the stability of these interactions. researchgate.net

Conformational Changes: How the molecule changes its shape in response to its environment.

These simulations are instrumental in understanding the mechanisms behind the compound's biological activity and its behavior in different chemical systems.

Structure-Activity Relationship (SAR) Modeling for Biological Functions (Based on In Vitro and Animal Data)

Structure-Activity Relationship (SAR) modeling aims to connect the chemical structure of a compound with its biological activity. For a class of compounds like linalool oxides, SAR studies help identify the key structural features responsible for their effects. Although specific SAR models for this compound are not established, data from related isomers and the parent compound, linalool, provide a basis for such analysis. researchgate.netfrontiersin.org

Linalool and its derivatives are known for a range of biological activities, as observed in in vitro and animal studies. researchgate.net

Reported Biological Activities of Linalool and Related Compounds:

| Biological Activity | Key Structural Insights |

| Antimicrobial | The presence of the hydroxyl group and the overall lipophilicity are believed to be important for disrupting microbial cell membranes. nih.gov |

| Anti-inflammatory | The ability to modulate inflammatory pathways may be linked to the specific stereochemistry and the presence of the oxygenated functional groups. researchgate.net |

| Anxiolytic/Sedative | Interactions with neurotransmitter receptors, such as the GABA-A receptor, are thought to be responsible for these effects. The stereoisomerism of the compound can be critical for receptor binding specificity. frontiersin.orgnih.gov |

| Anticancer | Some studies on linalool suggest it can induce apoptosis in cancer cells, a process that is highly structure-dependent. researchgate.net |

For this compound, SAR modeling would focus on how the specific (3S,6S) stereochemistry of the chiral centers and the rigid pyran ring, compared to the more flexible furanoid linalool oxides or the acyclic linalool, influences its fit into biological targets. The relative orientation of the hydroxyl, vinyl, and methyl groups is fixed in this isomer, which can lead to highly specific interactions, potentially enhancing or diminishing a particular biological effect compared to its other stereoisomers. nih.gov

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are widely used to predict spectroscopic data, which aids in the identification and characterization of compounds. Furthermore, conformational analysis helps to understand the molecule's preferred shapes, which are often linked to its reactivity and biological function.

Conformational Analysis: this compound has a tetrahydropyran (B127337) ring, which typically adopts a chair conformation to minimize steric strain. Computational energy calculations can predict the most stable chair conformer by determining the energetic cost of placing the bulky substituents (vinyl, methyl, and hydroxyl groups) in either axial or equatorial positions. The preferred conformation will have the larger groups in the equatorial position to reduce steric hindrance.

Prediction of Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) Spectroscopy: QM calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for confirming the structure of a synthesized or isolated compound by comparing the theoretical spectrum with the experimental one.

Mass Spectrometry (MS): While predicting a full mass spectrum is complex, computational tools can predict the exact mass of the molecular ion, which is a key piece of data in high-resolution mass spectrometry. nih.gov The fragmentation patterns observed in MS can also be rationalized by analyzing the bond strengths and stability of potential fragments computationally.

Gas Chromatography (GC): The Kovats Retention Index (RI) is a parameter used in GC to identify compounds. Theoretical models can predict RI values based on the physicochemical properties of the molecule.

Computed and Experimental Spectroscopic Data:

| Spectroscopic Data | Value/Prediction | Source |

| Kovats Retention Index (Standard non-polar column) | 1155 - 1173 | PubChem (Experimental) nih.gov |

| Kovats Retention Index (Standard polar column) | 1732 | PubChem (Experimental) nih.gov |

| Major Mass Spectrum Peaks (m/z) | 43, 68, 69, 82 | NIST WebBook (Experimental, for related isomers) nih.gov |

These computational predictions, when combined with experimental data, provide a powerful framework for the unambiguous identification and structural elucidation of this compound.

Future Research Directions and Potential Academic Applications

Exploration of Undiscovered Natural Sources and Biological Roles

(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol, also known as cis-pyranoid linalool (B1675412) oxide, has been identified as a naturally occurring volatile compound in a variety of plants. nih.gov It is a known constituent of essential oils from plants such as tea (Camellia sinensis) and certain citrus species like Citrus iyo. nih.gov The biosynthesis of this compound is believed to occur via the regioselective mono-epoxidation of the trisubstituted double bond in linalool, followed by intramolecular cyclization. mdpi.comsemanticscholar.org Given that both (R)- and (S)-linalool are found in nature, this pathway accounts for the existence of various stereoisomers of linalool oxide. mdpi.comsemanticscholar.org

Future research should focus on a broader screening of the plant and microbial kingdoms to identify novel natural sources of this compound. This exploration could unveil organisms that produce this compound in higher yields or with greater stereospecificity. Furthermore, investigating the ecological roles of this compound in the producer organisms is crucial. For instance, its presence may be linked to defense mechanisms against herbivores or pathogens, or it may act as a signaling molecule to attract pollinators. Uncovering these biological functions will provide valuable insights into the chemical ecology of these organisms.

Preliminary studies have suggested that linalool oxides, including the (3S,6S) isomer, possess a range of biological activities, such as antimicrobial and anti-inflammatory effects. Future investigations should aim to expand upon these findings by screening the compound against a wider array of microorganisms and in various inflammatory models. Understanding the full spectrum of its biological activities is a critical step toward harnessing its therapeutic potential.

Development of Advanced Stereoselective Synthetic Methodologies

The precise three-dimensional arrangement of atoms in this compound is crucial for its characteristic aroma and biological activity. researchgate.net Consequently, the development of highly efficient and stereoselective synthetic routes to access this specific isomer is a significant area of ongoing research.

Current synthetic strategies often utilize the corresponding enantiomers of linalool as starting materials. mdpi.commdpi.com One approach involves the regioselective epoxidation of the double bond in the linalool backbone, followed by a catalyzed intramolecular cyclization to form the desired pyranoid ring system. mdpi.com Researchers have also developed methods that allow for the separation of all eight possible stereoisomers of linalool oxide, often involving the chemoselective derivatization of the different isomers followed by chromatographic separation. mdpi.comsemanticscholar.orgresearchgate.net For instance, the pyranoid forms can be selectively benzoylated and separated from the unreacted furanoid isomers. researchgate.net

Future advancements in this area will likely focus on the development of novel catalytic systems that can achieve higher levels of stereocontrol, thus minimizing the need for tedious separation of isomeric mixtures. The use of biocatalysis, for example, employing enzymes or whole-cell systems like Aspergillus niger, has shown promise in the biotransformation of linalool to its oxides with high stereoselectivity. nih.gov Further exploration of enzymatic and chemoenzymatic approaches could lead to more sustainable and efficient synthetic pathways. The development of asymmetric catalytic methods that can directly construct the chiral centers of the molecule from achiral precursors would also represent a significant breakthrough.

Elucidation of Novel Biological Mechanisms and Molecular Targets

While initial studies have pointed to the antimicrobial and anti-inflammatory potential of linalool oxides, the underlying molecular mechanisms and specific cellular targets remain largely unknown. Future research should delve into the intricate details of how this compound exerts its biological effects.

For its precursor, linalool, some mechanisms of action have been proposed, including the modulation of GABAA receptors and the inhibition of acetylcholinesterase. nih.govnih.gov It is plausible that this compound may interact with similar or related targets. Advanced techniques such as in silico molecular docking could be employed to predict potential binding interactions with various protein targets, including receptors and enzymes. mdpi.com These computational predictions can then be validated through in vitro and in vivo experiments.

Investigating the effects of this compound on key signaling pathways involved in inflammation, microbial pathogenesis, and neurological processes will be crucial. Techniques like transcriptomics and proteomics can provide a global view of the cellular response to treatment with this compound, helping to identify key molecular players and pathways. A thorough understanding of its mechanism of action is essential for any future development of this compound for therapeutic or other biotechnological applications.

Applications in Agrochemical Research (e.g., Pheromone Development)

The parent compound, linalool, has demonstrated notable insecticidal, antifeedant, and repellent activities against a range of insect pests. nih.govresearchgate.net This suggests that its derivatives, including this compound, could also possess valuable properties for agrochemical applications. The development of eco-friendly and effective biopesticides is a major focus of current agrochemical research, and natural products like this compound are promising candidates. nih.gov

A particularly interesting avenue for future research is the potential role of this compound as a semiochemical, such as a pheromone or allomone, in insect communication. Many insects use specific volatile organic compounds for mating, aggregation, or to locate host plants. Given its presence in various plant species, this compound could be involved in plant-insect interactions. Research should be directed towards investigating its electrophysiological and behavioral effects on key agricultural pests.

Furthermore, the development of controlled-release formulations is critical for the practical application of volatile compounds like this compound in an agricultural setting to overcome their rapid volatilization. researchgate.net Encapsulation techniques, such as the use of microcapsules or beads, can improve the stability and prolong the release of the active compound, enhancing its efficacy as a biopesticide or repellent. researchgate.net

Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation

The accurate identification and quantification of this compound, especially in complex natural matrices and at trace levels, requires sophisticated analytical methodologies. The differentiation of its various stereoisomers is particularly challenging yet crucial, as different isomers can exhibit distinct sensory and biological properties. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds. nih.gov For the specific challenge of separating chiral isomers, the use of specialized chiral capillary columns, such as those based on cyclodextrin (B1172386) derivatives, is essential. nih.gov Recent studies have demonstrated the successful separation of linalool oxide isomers using columns like Astec® CHIRALDEX™ B-PM. nih.gov

Future research in this area should focus on the development of even more sensitive and selective analytical methods. This could include the refinement of existing GC-MS techniques, as well as the exploration of other analytical platforms such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) for enhanced separation and identification capabilities. The development of novel stationary phases for chiral chromatography could also lead to improved resolution of the stereoisomers. These advanced analytical tools will be indispensable for quality control in the fragrance and flavor industries, for detailed metabolic profiling in biological studies, and for monitoring the fate of this compound in environmental and agricultural systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.